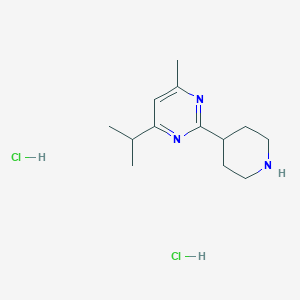
4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of ‘4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride’ is complex. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Corrosion Inhibition
A study by Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives, including compounds similar in structure to "4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine; dihydrochloride", on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption behaviors and inhibition efficiencies. The findings suggest potential applications of these derivatives in protecting metal surfaces from corrosion (Kaya et al., 2016).
Antipsychotic Potential
Raviña et al. (2000) synthesized and evaluated a series of conformationally restricted butyrophenones with structural similarities to the compound . These compounds showed affinity for dopamine and serotonin receptors, indicating potential antipsychotic applications. The research highlighted the importance of the amine fragment in the compounds' efficacy as antipsychotic agents (Raviña et al., 2000).
Antibacterial and Antifungal Activities
Merugu, Ramesh, and Sreenivasulu (2010) reported on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating significant antibacterial activity. This study showcases the potential of piperidine derivatives in developing new antibacterial agents, suggesting possible applications of "4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine; dihydrochloride" in this field (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity
An investigation into the synthesis and evaluation of aminomethylbenzo[b]furanones for their affinity to dopamine and serotonin receptors revealed their potential as antipsychotic drugs. This line of research indicates the broader applicability of structurally related compounds in treating neurological disorders and potentially in cancer treatment due to their selective receptor target interactions (E. Raviña et al., 2000).
Coordination Chemistry
Majumder et al. (2016) discussed the unique coordination chemistry of copper (II) mediated by ligands related to "4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine; dihydrochloride". The study provides insights into how modifications in the ligand structure can influence the magnetic properties and nuclearity of the resulting copper complexes, underscoring the compound's relevance in the development of coordination compounds with specific magnetic properties (Majumder et al., 2016).
properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-9(2)12-8-10(3)15-13(16-12)11-4-6-14-7-5-11;;/h8-9,11,14H,4-7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPKINZWCBJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-piperidin-4-yl-6-propan-2-ylpyrimidine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2809154.png)
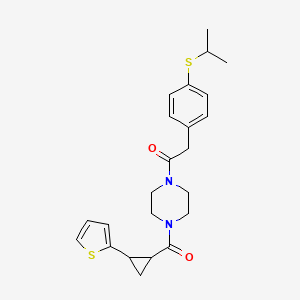
![N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2809157.png)

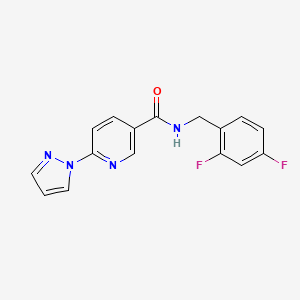
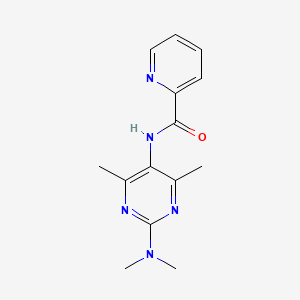
![3-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B2809163.png)
![N-(4-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2809164.png)
![N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide](/img/structure/B2809165.png)
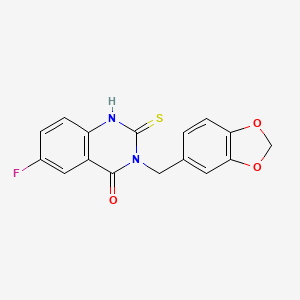

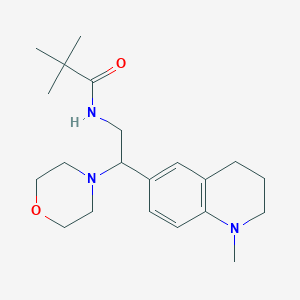
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2809174.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2809175.png)